molecular formula C23H21N2O6P B11405471 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11405471
M. Wt: 452.4 g/mol
InChI Key: VZVKXUJLKUDXBH-UHFFFAOYSA-N
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Description

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that combines elements of benzodioxole, naphthalene, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate through a condensation reaction between catechol and formaldehyde.

    Naphthalene Derivative Preparation: The naphthalene derivative is prepared through a Friedel-Crafts acylation reaction, followed by reduction to obtain the desired naphthalen-1-yl group.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate amino acid derivative and a carbonyl compound.

    Phosphonate Esterification: The final step involves the esterification of the oxazole derivative with dimethyl phosphite under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms added.

    Substitution: Substituted phosphonate derivatives with new functional groups.

Scientific Research Applications

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and naphthalene moieties may facilitate binding to hydrophobic pockets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(phenyl)-1,3-oxazol-4-yl}phosphonate
  • Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(pyridin-2-yl)-1,3-oxazol-4-yl}phosphonate

Uniqueness

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its phenyl or pyridine analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N2O6P

Molecular Weight

452.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C23H21N2O6P/c1-27-32(26,28-2)23-22(24-13-15-10-11-19-20(12-15)30-14-29-19)31-21(25-23)18-9-5-7-16-6-3-4-8-17(16)18/h3-12,24H,13-14H2,1-2H3

InChI Key

VZVKXUJLKUDXBH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

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